

Spectroscopic Profile of 5-Chloro-2-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methylphenol

Cat. No.: B1581992

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-methylphenol** (CAS No: 5306-98-9), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **5-Chloro-2-methylphenol** is C₇H₇ClO, with a molecular weight of 142.58 g/mol .^[1] The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for **5-Chloro-2-methylphenol** are summarized below.

Table 1: ¹H NMR Spectroscopic Data for **5-Chloro-2-methylphenol**

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.94	Singlet	OH
7.13-7.16	Multiplet	Ar-H
6.80	Singlet	Ar-H
6.57	Doublet	Ar-H
2.34	Singlet	CH ₃

Solvent: DMSO-d₆, Instrument Frequency: 400MHz.[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **5-Chloro-2-methylphenol**

Chemical Shift (δ) ppm	Assignment
152.71	C-OH
137.49	C-CH ₃
129.33	Ar-C
120.65	Ar-C
117.18	Ar-C
116.68	Ar-C
20.49	CH ₃

Solvent: DMSO-d₆, Instrument Frequency: 100MHz.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The major absorption bands in the IR spectrum of **5-Chloro-2-methylphenol** are presented below.

Table 3: IR Spectroscopic Data for **5-Chloro-2-methylphenol**

Wavenumber (cm ⁻¹)	Interpretation
3550 - 3230 (broad)	O-H stretch (due to hydrogen bonding)
3100 - 3000	Aromatic C-H stretch
1600 - 1440	Aromatic C=C ring stretch
1410 - 1310	C-O stretch
1230 - 1140	C-O stretch
~800	C-Cl stretch

Note: The exact positions of the peaks can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **5-Chloro-2-methylphenol**

m/z	Interpretation
142	Molecular ion [M] ⁺
107	[M-Cl] ⁺
77	[C ₆ H ₅] ⁺

The presence of the chlorine isotope (³⁷Cl) will result in an [M+2]⁺ peak at m/z 144 with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

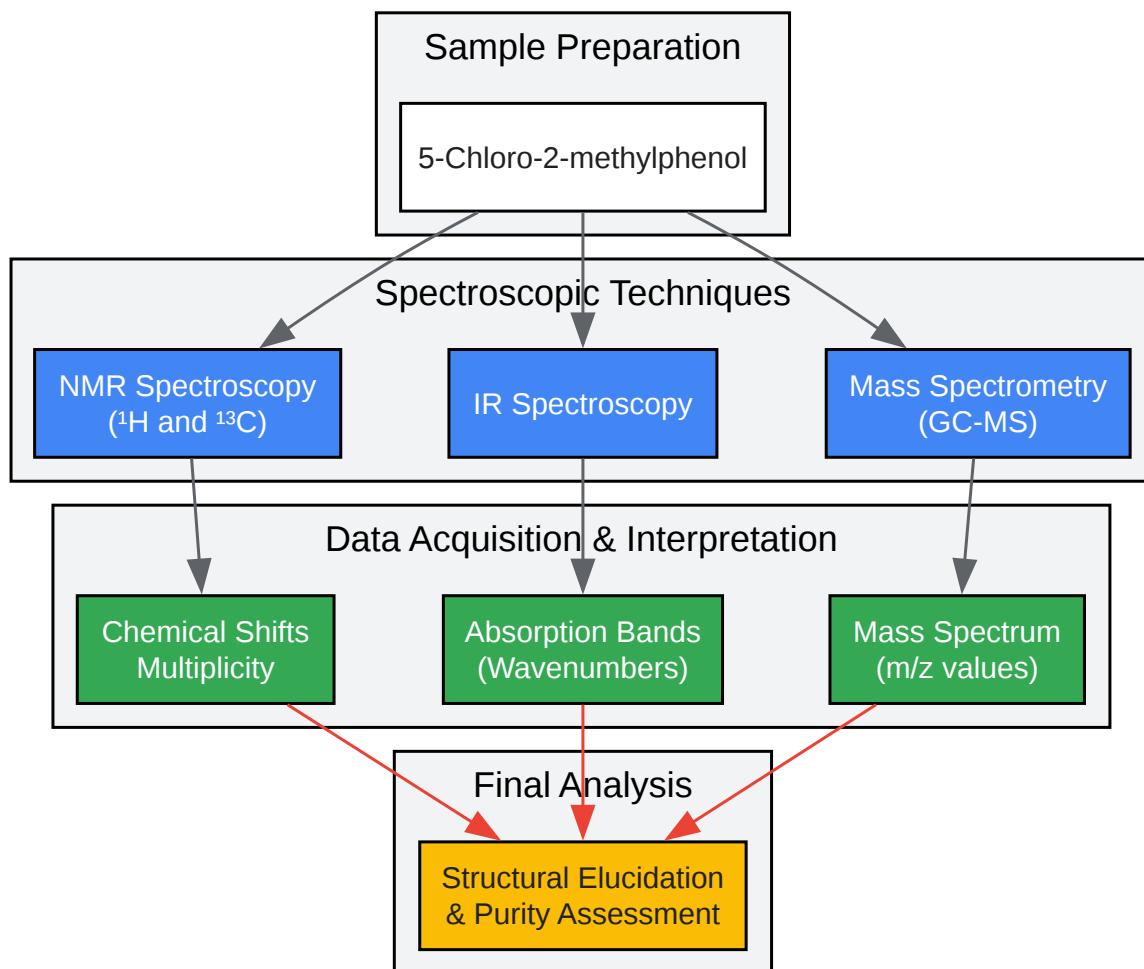
NMR Spectroscopy

- Sample Preparation: A sample of **5-Chloro-2-methylphenol** (approximately 5-10 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.
- ¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure accurate integration.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of **5-Chloro-2-methylphenol** was ground with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)


- Sample Preparation: A dilute solution of **5-Chloro-2-methylphenol** was prepared in a suitable volatile solvent such as dichloromethane or methanol.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source was used.

- Gas Chromatography: The sample was injected into the GC, where it was vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature was programmed to ensure good separation of the analyte from any impurities.
- Mass Spectrometry: As the compound eluted from the GC column, it entered the mass spectrometer, where it was ionized by a beam of electrons (typically at 70 eV). The resulting ions were then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Chloro-2-methylphenol**.

Workflow for Spectroscopic Analysis of 5-Chloro-2-methylphenol

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-methylphenol | C7H7ClO | CID 79192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-2-methylphenol: A Technical Guide]. BenchChem, [2025], [Online PDF]. Available at: [https://www.benchchem.com/product/b1581992#spectroscopic-data-for-5-chloro-2-methylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com